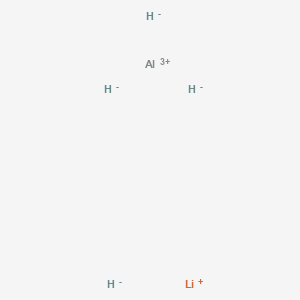

水素化リチウムアルミニウム

説明

Lithium aluminium hydride (LAH) is a widely used reducing agent in organic chemistry, known for its ability to reduce a variety of polar functional groups with high selectivity and rapidity. It is commonly employed in diethyl ether solution and behaves similarly to Grignard reagents in its general pattern of reactivity. LAH is also used as a precursor for aluminum complexes and as a catalyst for polymerization reactions .

Synthesis Analysis

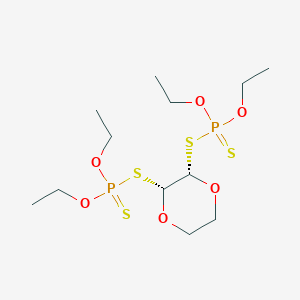

The synthesis of lithium aluminium hydride involves several reactions where it can interact with different substrates to form various products. For instance, when reacted with 1,4-di-tert-butyl-1,4-diazabutadiene, the order of addition and stoichiometry of reactants can lead to the selective formation of different aluminum hydride species, such as lithium diamidoaluminum dihydride and dimeric diamidoaluminum hydride . Additionally, LAH can be used to synthesize chiral lithium aluminum hydrides, which are characterized by single crystal X-ray analyses and can be used for enantioselective reductions .

Molecular Structure Analysis

The molecular structure of LAH and its derivatives has been elucidated through various methods, including X-ray crystallography. For example, the X-ray crystal structures of lithium diamidoaluminum dihydride and a dimeric lithium aluminum hydride adduct have been described, providing insight into the coordination environment of lithium and aluminum within these complexes . Similarly, the structural analyses of new chiral lithium aluminum hydrides have been performed, revealing details about alkoxide redistribution and the geometry of these species .

Chemical Reactions Analysis

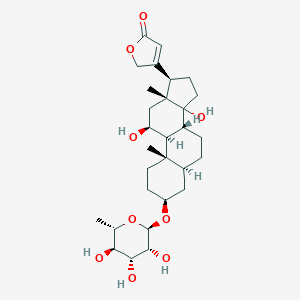

Lithium aluminium hydride is involved in a range of chemical reactions. It acts as a homogeneous catalyst for the selective hydrogenation of unsaturated compounds, where both the metal hydride and gaseous hydrogen contribute hydrogen atoms to the substrate . LAH can also add to olefins in the presence of zirconium tetrachloride, providing a method for hydrogenation or for the preparation of 1-haloalkanes . Moreover, it can reduce steroidal cyclic acetals, with a proposed mechanism for the hydrogenolysis being presented .

Physical and Chemical Properties Analysis

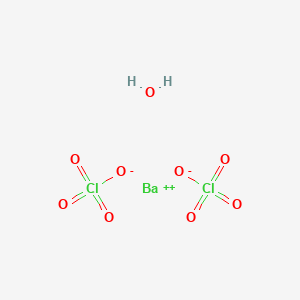

The physical and chemical properties of LAH are influenced by its interactions with various solvents and substrates. The solvent plays a significant role in the reduction reactions carried out by LAH, with the rate-determining step being a bimolecular nucleophilic substitution by a hydride ion . The thermal decomposition of LAH occurs in three stages, with distinct activation energies for each stage, and involves changes in electrical conductivity due to the formation of defects during decomposition . Additionally, the photophysical properties of aluminum hydride complexes, such as luminescence and crystallization-induced emission, have been investigated, suggesting that low-energy molecular vibration could be significant in these properties .

科学的研究の応用

有機合成における還元反応

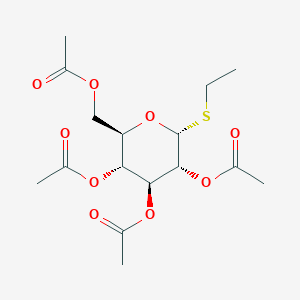

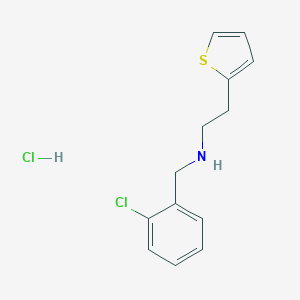

LAHは、カルボニル化合物をアルコールに還元する有機合成で広く用いられています。特に、エステル、カルボン酸、酸クロリドを1級アルコールに還元する際に効果的です。 この試薬は、アミドをアミンに還元することもでき、複雑な有機分子の合成に役立つツールです .

水素貯蔵材料

研究によると、LAHは水素貯蔵材料として使用できます。LAHの薄膜は、水素を吸収および脱着する能力について研究されており、これは効率的なエネルギー貯蔵システムの開発に不可欠です。 LAHの水素貯蔵能力は高く、将来のエネルギーソリューションの有望な候補となっています .

より安全な製造のためのフローケミストリー

フローケミストリーの分野では、LAHを用いて化学選択的な還元を安全に行うことが行われています。LAH還元用に特別に設計された反応器は、強い水素ガス発生に対応し、反応プロセスを厳密に制御できます。 この方法は、LAHの反応性に伴う爆発や火災のリスクを軽減します .

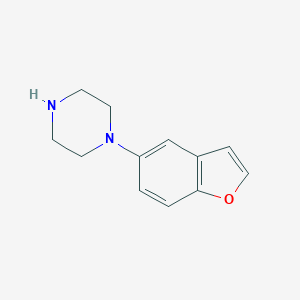

医薬品および農薬の製造

LAHは、医薬品および農薬の製造において重要な役割を果たしています。 これらの化合物中の官能基を還元する能力は、さまざまな医薬品や農薬の合成に不可欠であり、健康と食料生産の進歩に貢献しています .

金属水素化物化合物の調製

LAHは、特定の金属水素化物化合物の調製に使用されます。 これらの化合物は、触媒や、材料科学におけるその独自の特性による材料など、さまざまな用途において重要です .

環境に優しいエネルギー貯蔵

地球温暖化や汚染に対する懸念から、環境に優しいエネルギー貯蔵システムの研究が進められています。 LAHは、水素の貯蔵と放出の可能性から、このようなシステムの構成要素として検討されており、よりクリーンなエネルギーの選択肢につながる可能性があります .

ポリマーの還元

ポリマー化学では、LAHはポリマー中の官能基を還元するために使用されます。 この用途は、ポリマーの特性を改変し、産業用途向けに特定の特性を持つ材料を作成するために重要です .

フェロモン生産における立体特異的合成

LAHは、農業害虫防除のための性フェロモンの立体特異的合成に用いられています。 LAHの精密な還元能力により、害虫の捕獲と防除に使用される特定のフェロモン成分を製造できます .

作用機序

Target of Action

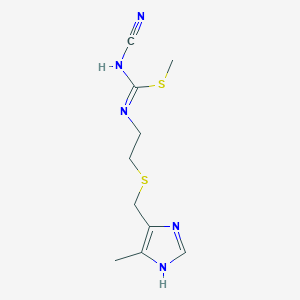

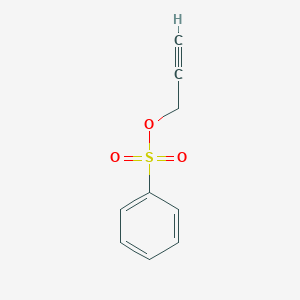

Lithium aluminium hydride (LiAlH4) is a strong reducing agent that primarily targets a variety of functional groups in organic compounds . These include aldehydes, ketones, carboxylic acids, esters, lactones, acid halides, and amides . It also targets nitriles, converting them to amines .

Mode of Action

LiAlH4 acts as a source of hydride ion (H-) in its reactions with carbonyls and other electrophiles . Because aluminium is less electronegative than boron, the Al-H bond in LiAlH4 is more polar, thereby, making LiAlH4 a stronger reducing agent . Addition of a hydride anion (H: –) to an aldehyde or ketone gives an alkoxide anion, which on protonation yields the corresponding alcohol .

Biochemical Pathways

The primary biochemical pathway affected by LiAlH4 is the reduction of various functional groups. For instance, it reduces aldehydes and ketones to alcohols . It also reduces carboxylic acids, esters, lactones, acid halides, and anhydrides to primary alcohols . Furthermore, it reduces nitriles and amides to amines .

Pharmacokinetics

It’s important to note that lialh4 is highly reactive and must be handled with care to prevent unwanted reactions .

Result of Action

The result of LiAlH4’s action is the reduction of various functional groups in organic compounds. This includes the conversion of aldehydes and ketones to alcohols , carboxylic acids and their derivatives to primary alcohols , and nitriles and amides to amines .

Action Environment

LiAlH4 is highly reactive and can react violently with water, releasing gaseous hydrogen . Therefore, it should be handled in a controlled environment, away from moisture . It’s also worth noting that LiAlH4 is more reactive than similar compounds due to the increased electron density and nucleophilicity of the hydride . This makes it a powerful reducing agent, but also means it requires careful handling to prevent unwanted reactions .

Safety and Hazards

将来の方向性

Lithium aluminium hydride has been demonstrated as one of the promising high-capacity anode materials for Li-ion batteries . It exhibits a lithiation capacity of 1729 mAh/g with a plateau potential of 0.33 V vs. Li+/Li at the first discharge cycle . More importantly, the cycling performance of Li3AlH6 can be improved to 100 cycles via adjusting electrolyte composition .

特性

IUPAC Name |

aluminum;lithium;hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Li.4H/q+3;+1;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKLPLABXHXMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[H-].[Li+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiAlH4, AlH4Li | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893441 | |

| Record name | Lithium aluminium hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

38.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium aluminum hydride appears as a white powder that turns gray on standing. If spread out over a large flat combustible surface, friction can cause ignition. Used to make other chemicals, as a polymerization catalyst, as a hydrogen source, and as a propellant., Gray to white crystals; [HSDB] | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium aluminum hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility (parts/100 parts solvent): 30 (ether); 13 (tetrahydrofuran); 10 (dimethylcellosolve); 2 (dibutyl ether); 0.1 (dioxane). | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.917 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.92 | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Microcrystalline powder when pure; gray when aluminum impurity present. Monoclinic crystals., Gray-white monoclinic crystals | |

CAS RN |

16853-85-3 | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium aluminum hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016853853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate(1-), tetrahydro-, lithium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium aluminium hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77UJC875H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes >125 °C | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What makes lithium aluminium hydride such a potent reducing agent?

A1: LiAlH4 is a powerful reducing agent due to the high polarity of the Al-H bond, which readily donates hydride ions (H-) to electrophilic centers in organic molecules. This reactivity stems from the significant difference in electronegativity between lithium and aluminium.

Q2: Can you elaborate on the mechanism of LiAlH4 reduction of carbonyl compounds?

A2: The reduction of carbonyl compounds by LiAlH4 proceeds through a nucleophilic addition mechanism. The hydride ion (H-) acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This attack is followed by a series of proton transfers, ultimately leading to the formation of an alcohol. [, , , , , ]

Q3: What are some examples of functional groups that can be reduced by LiAlH4?

A3: LiAlH4 can reduce a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, nitriles, and even some halides. [, , , , , , , , , , ]

Q4: The research mentions the reduction of pentachloropyridine with LiAlH4. What is unique about this reaction?

A4: The reduction of pentachloropyridine with LiAlH4 showcases the reagent's ability to facilitate unusual transformations. The reaction proceeds through an addition-elimination mechanism, resulting in the formation of 2,3,6-trichloropyridine as the major product. This involves an unusual cis-elimination after the initial hydride attack. [, ]

Q5: The articles discuss the use of LiAlH4 in asymmetric synthesis. How is this achieved?

A6: Asymmetric synthesis with LiAlH4 is achieved by modifying the reagent with chiral ligands, creating chiral reducing agents. These modified complexes exhibit different reactivities towards enantiomeric substrates, leading to the preferential formation of one enantiomer over the other. [, , , , ]

Q6: What type of chiral ligands are commonly used to modify LiAlH4 for asymmetric reductions?

A7: Common chiral ligands employed in modifying LiAlH4 for asymmetric reductions include alcohols like menthol, sugars like 3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose, and chiral amino alcohols. [, , , , ]

Q7: How does the configuration of the chiral ligand influence the stereochemical outcome of the reduction?

A8: The configuration of the chiral ligand within the LiAlH4 complex plays a crucial role in determining the absolute configuration of the product alcohol. Different ligands direct the approach of the substrate towards the reducing agent, leading to the preferential formation of either the R- or S-enantiomer. [, , , ]

Q8: Are there any limitations to using LiAlH4 in asymmetric synthesis?

A9: While LiAlH4-based chiral reducing agents can be effective, they often provide moderate enantiomeric excesses (ee) compared to other asymmetric reduction methods. []

Q9: How do solvents influence the reactivity of LiAlH4?

A10: LiAlH4 is highly reactive with protic solvents like water and alcohols, liberating hydrogen gas. Therefore, it is typically used in aprotic solvents like diethyl ether and tetrahydrofuran. The choice of solvent can impact reaction rates and product distributions. [, , , , ]

Q10: The research mentions a reduction carried out in benzene. How is this possible given the usual reactivity of LiAlH4?

A11: While LiAlH4 typically reacts with protic solvents, specific substrates like certain propargyl alcohols can undergo reduction in benzene. This is because the substrate's structure and electronic properties facilitate the reduction process even in the absence of a strong coordinating solvent. []

Q11: The use of lithium bis-(2-methoxyethoxy)aluminium hydride is mentioned in one of the studies. What is the advantage of using this reagent over LiAlH4?

A12: Lithium bis-(2-methoxyethoxy)aluminium hydride (Red-Al) is a milder reducing agent compared to LiAlH4. It offers greater selectivity and is less prone to over-reduction, making it suitable for reactions with substrates containing multiple reducible functional groups. []

Q12: What is the role of transition metal chlorides in LiAlH4 reductions?

A13: Transition metal chlorides can act as catalysts in LiAlH4 reductions, influencing both the reaction rate and product distribution. For instance, they can promote the reduction of triarylvinyl halides to alkenes, while in their absence, reduction might lead to different product outcomes. []

Q13: How is LiAlH4 used in the synthesis of naturally occurring compounds?

A14: LiAlH4 is a valuable tool for synthesizing complex natural products. Its ability to reduce various functional groups allows for the construction of intricate molecular architectures found in natural compounds like alkaloids, flavanoids, and terpenoids. [, , , , , ]

Q14: Can you provide an example from the research where LiAlH4 plays a crucial role in a total synthesis?

A15: One example is the total synthesis of lycorine and zephyranthine, Amaryllidaceae alkaloids. LiAlH4 is employed to reduce a lactam intermediate and an epoxide, showcasing its versatility in manipulating different functional groups during a multi-step synthesis. []

Q15: The research mentions the use of LiAlH4 in the synthesis of polymers. Can you explain this further?

A16: LiAlH4 can be used to synthesize monomers or modify polymers containing reducible functional groups. For example, it can reduce carboxylic acid groups to alcohols, which can then be further functionalized for polymerization or modification of polymer properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)

![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)